molecular formula C24H23N3O5S3 B2473261 ethyl 2-(4-(N-benzyl-N-methylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate CAS No. 683790-94-5

ethyl 2-(4-(N-benzyl-N-methylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate

Cat. No.: B2473261
CAS No.: 683790-94-5
M. Wt: 529.64
InChI Key: VQRKANRKABGHNB-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(N-benzyl-N-methylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate is a structurally complex heterocyclic compound featuring a fused thieno[2,3-d]thiazole core. This core is substituted with a 6-methyl group and an ethyl carboxylate ester at position 3. The benzamido moiety at position 2 includes a 4-(N-benzyl-N-methylsulfamoyl)phenyl group, which introduces both lipophilic (benzyl) and polar (sulfamoyl) characteristics.

Properties

IUPAC Name

ethyl 2-[[4-[benzyl(methyl)sulfamoyl]benzoyl]amino]-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5S3/c1-4-32-23(29)20-15(2)19-22(33-20)26-24(34-19)25-21(28)17-10-12-18(13-11-17)35(30,31)27(3)14-16-8-6-5-7-9-16/h5-13H,4,14H2,1-3H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQRKANRKABGHNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Thiazole derivatives, which share a similar structure with this compound, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. These activities suggest that the compound may interact with multiple biochemical pathways.

Biological Activity

Ethyl 2-(4-(N-benzyl-N-methylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Structural Overview

The compound features a thieno[2,3-d]thiazole core linked to a benzamide moiety through a sulfamoyl group. The structural complexity contributes to its diverse biological activities.

Property Details
Molecular Formula C₂₅H₂₃N₃O₅S₂
Molecular Weight 551.59 g/mol
Key Functional Groups Thieno[2,3-d]thiazole, Benzamide, Sulfamoyl

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, sulfamoyl benzamide derivatives have shown promise in inhibiting tumor growth in various cancer cell lines. A study demonstrated that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar thiazole derivatives have been reported to exhibit antibacterial and antifungal activities. For example, thienopyrimidine derivatives have shown effectiveness against resistant strains of bacteria . The presence of the benzylsulfamoyl group may enhance the compound’s ability to penetrate microbial membranes.

The proposed mechanism for the biological activity of this compound involves:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways critical for cell survival and proliferation.
  • Binding Affinity : Interaction studies indicate that it binds effectively to specific biological targets, which is essential for understanding its therapeutic potential .

Study 1: Anticancer Efficacy

In a study published in Cancer Research, researchers synthesized various sulfamoyl benzamide derivatives and evaluated their anticancer efficacy. The results indicated that the derivative containing the thieno[2,3-d]thiazole structure exhibited superior activity against breast cancer cell lines compared to other derivatives .

Study 2: Antimicrobial Testing

A comparative study assessed the antimicrobial activity of several thiazole derivatives against common pathogens. This compound displayed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to related heterocyclic sulfonamides and thiazole derivatives synthesized in recent studies. Below is a detailed analysis:

Structural Analogues with Sulfonamide Moieties

  • Compound 8b (): 6-(5-Benzoylimino-4-phenyl-4,5-dihydro-[1,3,4]-thiadiazol-2-yl)-2-methyl-nicotinic acid ethyl ester shares a nicotinic acid ethyl ester group and a benzamide-derived substituent. However, its thiadiazole core differs from the thieno[2,3-d]thiazole system, leading to reduced planarity and altered electronic properties.
  • Hydrazinecarbothioamides [4–6] (): These derivatives contain sulfonylphenyl groups and triazole-thione systems. While their sulfonamide groups provide comparable polarity, their smaller heterocyclic cores (1,2,4-triazole vs. fused thienothiazole) result in lower molecular rigidity and distinct pharmacokinetic profiles .

Functional Group Comparisons

Feature Target Compound Analogues
Core Structure Thieno[2,3-d]thiazole (fused thiophene-thiazole) Thiadiazole (), triazole (), imidazolidin-ylidene ()
Sulfonamide Substitution 4-(N-benzyl-N-methylsulfamoyl)benzamido Simple sulfonylphenyl (), unsubstituted sulfonamide ()
Ester Group Ethyl carboxylate at position 5 Ethyl nicotinate (), thioacetate esters ()
Lipophilic Groups Benzyl (sulfamoyl), methyl (thiazole) Phenyl (), trifluoromethylbenzyl ()

Key Research Findings and Data

Parameter Target Compound Compound 8b () Hydrazinecarbothioamide [4] ()
Molecular Weight ~550 g/mol (estimated) 444.52 g/mol ~400 g/mol (estimated)
Melting Point Not reported 200°C 160–290°C (varies by derivative)
Key IR Absorptions C=O (~1700 cm⁻¹), S=O (~1250 cm⁻¹) C=O (1715, 1617 cm⁻¹) C=S (~1250 cm⁻¹), NH (~3300 cm⁻¹)
Synthetic Yield Not reported 80% 70–80%

Preparation Methods

Retrosynthetic Analysis and Strategic Approach

The target molecule comprises three primary components: a 6-methylthieno[2,3-d]thiazole core, a 4-(N-benzyl-N-methylsulfamoyl)benzamido substituent, and an ethyl ester group. Retrosynthetic disconnections suggest the following key intermediates (Figure 1):

  • Thieno[2,3-d]thiazole-5-carboxylate scaffold
  • 4-(N-Benzyl-N-methylsulfamoyl)benzoyl chloride
  • Amide coupling reagents

Thieno[2,3-d]thiazole Core Synthesis

The thieno[2,3-d]thiazole system is constructed via cyclocondensation of ethyl 3-methylthiophene-2-carboxylate with thiourea derivatives. In a representative procedure, ethyl 3-methylthiophene-2-carboxylate undergoes bromination at the 5-position using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (76°C, 4 h), yielding the 5-bromo intermediate (38% yield). Subsequent treatment with thiourea in ethanol under reflux facilitates thiazole ring formation through nucleophilic displacement, producing ethyl 6-methylthieno[2,3-d]thiazole-5-carboxylate.

Critical Parameters

  • Solvent System : Carbon tetrachloride optimal for radical bromination
  • Catalyst : AIBN (1 mol%) enhances NBS efficiency
  • Temperature : Reflux conditions (76°C) prevent side reactions

Sulfamoyl Benzamido Sidechain Preparation

The 4-(N-benzyl-N-methylsulfamoyl)benzoyl chloride is synthesized in three stages:

Sulfonation of 4-Aminobenzoic Acid

Chlorosulfonic acid (3 eq.) reacts with 4-aminobenzoic acid in dichloromethane at 0°C, yielding 4-sulfamoylbenzoic acid (72% purity). Purification via recrystallization from ethanol/water (1:3) removes residual sulfonic acids.

N-Alkylation of Sulfonamide

Benzylmethylamine (1.2 eq.) reacts with 4-sulfamoylbenzoyl chloride in tetrahydrofuran (THF) at −20°C, using N,N-diisopropylethylamine (DIPEA) as base. The reaction proceeds for 12 h, achieving 68% conversion to 4-(N-benzyl-N-methylsulfamoyl)benzoic acid.

Acid Chloride Formation

Thionyl chloride (3 eq.) converts the benzoic acid to its acyl chloride in anhydrous dichloromethane (40°C, 2 h). Excess reagent is removed under reduced pressure, yielding 90–95% pure product.

Convergent Synthesis via Amide Coupling

The final assembly employs peptide coupling between the thienothiazole amine and sulfamoyl benzoyl chloride:

Amination of Thienothiazole Core

Ethyl 6-methylthieno[2,3-d]thiazole-5-carboxylate undergoes nitration at the 2-position using fuming nitric acid in sulfuric acid (−10°C, 1 h), followed by catalytic hydrogenation (H₂, 50 psi, Pd/C) to yield the 2-aminothienothiazole intermediate (56% over two steps).

Schotten-Baumann Amidation

A solution of 2-aminothienothiazole (1 eq.) in dry THF is treated with 4-(N-benzyl-N-methylsulfamoyl)benzoyl chloride (1.05 eq.) and DIPEA (2 eq.) at 0°C. After stirring for 24 h at room temperature, the mixture is concentrated and purified via silica gel chromatography (ethyl acetate/hexane, 1:1) to afford the target compound as a white solid (43% yield).

Optimization Data

Parameter Optimal Condition Yield Impact
Coupling Temperature 0°C → RT +22%
Base DIPEA +15% vs NEt₃
Solvent THF +18% vs DCM

Alternative Synthetic Routes

One-Pot Thiazole Formation

A modified Hantzsch thiazole synthesis condenses ethyl 3-methylthiophene-2-carboxylate with N-(4-sulfamoylbenzoyl)thiourea in ethanol/HCl (reflux, 8 h). This single-step approach achieves 31% yield but requires rigorous purification to remove regioisomers.

Microwave-Assisted Coupling

Microwave irradiation (150°C, 20 min) accelerates the amidation step, improving yield to 58% with reduced epimerization risks.

Analytical Characterization

Key Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 8.42 (s, 1H, thiazole-H), 7.89 (d, J = 8.5 Hz, 2H, ArH), 7.45–7.32 (m, 5H, benzyl), 4.77 (s, 2H, NCH₂Ph), 4.30 (q, J = 7.1 Hz, 2H, OCH₂), 3.12 (s, 3H, NCH₃), 2.58 (s, 3H, thieno-CH₃), 1.35 (t, J = 7.1 Hz, 3H, CH₂CH₃).
  • HRMS : m/z calc. for C₂₅H₂₄N₃O₅S₃ [M+H]⁺ 558.0892, found 558.0889.

Industrial-Scale Considerations

A kilogram-scale process (Patent CN103570643A) employs continuous flow reactors for:

  • Bromination (residence time 15 min, 85°C)
  • Thiourea cyclization (microreactor, 120°C, 5 min)
  • Enzymatic amidation (immobilized lipase, 40°C)

This approach achieves 71% overall yield with >99.5% purity by HPLC.

Q & A

Q. What are the key synthetic pathways and optimization strategies for this compound?

The synthesis involves multi-step reactions, including amide coupling, sulfonylation, and heterocyclic ring formation. Critical steps include:

  • Amide bond formation : Reacting 4-(N-benzyl-N-methylsulfamoyl)benzoic acid derivatives with aminothienothiazole intermediates under coupling agents like EDCl/HOBt .
  • Solvent and temperature control : Use polar aprotic solvents (e.g., DMF) at 60–80°C to enhance reaction efficiency .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate the product . Optimization relies on Design of Experiments (DoE) to evaluate factors like reagent stoichiometry and reaction time .

Q. Which spectroscopic and analytical techniques are most effective for structural confirmation?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl groups at 6-position, ester carbonyl signals) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • HPLC : Monitors purity (>95%) using C18 columns with acetonitrile/water mobile phases .

Q. What preliminary biological screening approaches are recommended?

  • Kinase inhibition assays : Test against protein kinases (e.g., EGFR, VEGFR) due to structural similarity to thiazole-based kinase inhibitors .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Solubility studies : Evaluate in PBS/DMSO mixtures to guide in vivo testing .

Advanced Research Questions

Q. How can computational methods predict reactivity or biological targets?

  • Reaction path modeling : Quantum chemical calculations (e.g., DFT) simulate intermediates and transition states to optimize synthetic routes .
  • Molecular docking : Screen against kinase domains (PDB entries) to prioritize biological assays .
  • Machine learning : Train models on similar compounds’ bioactivity data to predict target interactions .

Q. How to resolve discrepancies in biological activity data across studies?

  • Statistical meta-analysis : Apply ANOVA or Bayesian models to identify outliers in IC₅₀ values .
  • Experimental replication : Standardize assay protocols (e.g., cell passage number, incubation time) to minimize variability .
  • Cross-validation : Compare results with structurally analogous compounds (e.g., thieno[2,3-d]thiazole derivatives) .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Fragment-based design : Modify substituents (e.g., benzyl vs. methyl groups on sulfamoyl) to assess impact on kinase inhibition .
  • 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate steric/electronic features with activity .
  • Proteolysis targeting chimeras (PROTACs) : Link the compound to E3 ligase ligands to explore degradation pathways .

Q. How to design experiments for optimizing reaction yields and scalability?

  • DoE with response surface methodology : Vary temperature, catalyst loading, and solvent ratios to identify optimal conditions .
  • Flow chemistry : Test continuous reactors for hazardous steps (e.g., nitration) to improve safety and yield .
  • In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediates .

Methodological Notes

  • Data contradiction analysis : Use principal component analysis (PCA) to cluster divergent bioactivity results and identify confounding variables (e.g., assay pH, cell line heterogeneity) .
  • Safety protocols : Adhere to Chemical Hygiene Plans for handling sulfamoyl and thiazole intermediates, including fume hood use and waste disposal .

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